molecular formula C11H10N2O3 B13695002 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid

5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid

Cat. No.: B13695002
M. Wt: 218.21 g/mol
InChI Key: PTWCFZIRXODSOC-UHFFFAOYSA-N
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Description

5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-2-pyridinecarboxylic acid with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylisoxazole-4-carboxylic acid
  • 5-Methylisoxazole-3-carboxylic acid
  • 3-(3-Methylpyridin-2-yl)isoxazole-4-carboxylic acid

Uniqueness

5-Methyl-3-(3-methylpyridin-2-yl)isoxazole-4-carboxylic acid is unique due to the presence of both the isoxazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-methyl-3-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-6-4-3-5-12-9(6)10-8(11(14)15)7(2)16-13-10/h3-5H,1-2H3,(H,14,15)

InChI Key

PTWCFZIRXODSOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

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